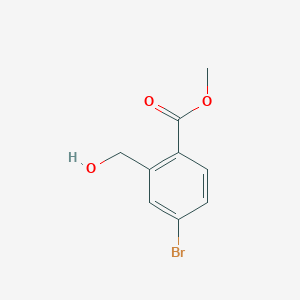
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is a stereoisomeric compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydroisoquinoline core, which is a saturated derivative of isoquinoline, and the presence of an amine group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes:
Hydrogenation: Isoquinoline derivatives are subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process reduces the aromatic ring to a decahydroisoquinoline structure.
Amination: The resulting decahydroisoquinoline is then subjected to amination reactions to introduce the amine group at the 6th position. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and catalytic processes is optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone
Uniqueness
(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is unique due to its specific stereochemistry and the presence of the amine group at the 6th position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
Clave InChI |
BGJRLHJTBVTVFA-GUBZILKMSA-N |
SMILES isomérico |
CN1CC[C@H]2C[C@H](CC[C@H]2C1)N |
SMILES canónico |
CN1CCC2CC(CCC2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)



